molecular formula C13H16O2 B13725261 2-Cyclopropylmethoxy-1-methoxy-3-vinylbenzene

2-Cyclopropylmethoxy-1-methoxy-3-vinylbenzene

Cat. No.: B13725261
M. Wt: 204.26 g/mol
InChI Key: INBHUTOWFJRSGB-UHFFFAOYSA-N
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Description

2-Cyclopropylmethoxy-1-methoxy-3-vinylbenzene is an organic compound characterized by a benzene ring substituted with a cyclopropylmethoxy group, a methoxy group, and a vinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropylmethoxy-1-methoxy-3-vinylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the reaction of 2-methoxy-1-vinylbenzene with cyclopropylmethanol in the presence of a strong acid catalyst. The reaction conditions often include elevated temperatures and an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as Lewis acids or transition metal complexes may be employed to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropylmethoxy-1-methoxy-3-vinylbenzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Cyclopropylmethoxy-1-methoxy-3-vinylbenzene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2-Cyclopropylmethoxy-1-methoxy-3-vinylbenzene involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. The vinyl group and methoxy substituents play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyclopropylmethoxy-1-methoxy-3-vinylbenzene is unique due to the presence of both the cyclopropylmethoxy and vinyl groups on the benzene ring. This combination of substituents imparts distinct chemical properties and reactivity, making it a valuable compound for various research applications .

Properties

Molecular Formula

C13H16O2

Molecular Weight

204.26 g/mol

IUPAC Name

2-(cyclopropylmethoxy)-1-ethenyl-3-methoxybenzene

InChI

InChI=1S/C13H16O2/c1-3-11-5-4-6-12(14-2)13(11)15-9-10-7-8-10/h3-6,10H,1,7-9H2,2H3

InChI Key

INBHUTOWFJRSGB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1OCC2CC2)C=C

Origin of Product

United States

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